4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)-
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Overview
Description
4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the cyclization of thioureas or thioamides with Michael acceptors. Another method includes the reaction between thioureas and malonic acid derivatives or the reaction between 3-mercaptoacrylamides and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green synthesis techniques to minimize environmental impact. These methods include the use of microwave-induced reactions and solvent-free conditions to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Scientific Research Applications
4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, this compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Known for its aroma-active properties and applications in the food industry.
2-Methyl-5,6-dihydro-4H-1,3-thiazine: Used in early discovery research and known for its unique chemical properties.
Uniqueness
4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group enhances its potential as a therapeutic agent and its ability to interact with various molecular targets.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWWMUGRPPNHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441735 |
Source
|
Record name | 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73500-46-6 |
Source
|
Record name | 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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